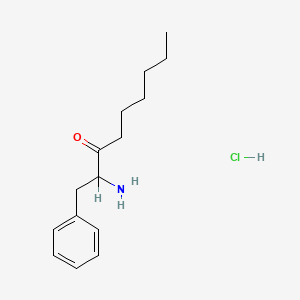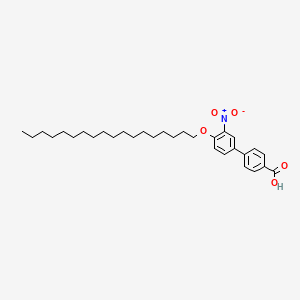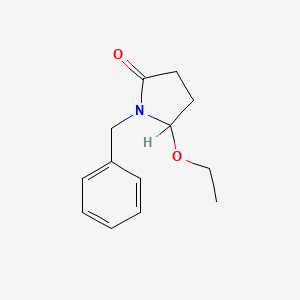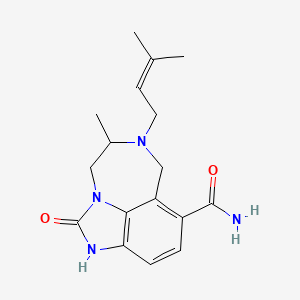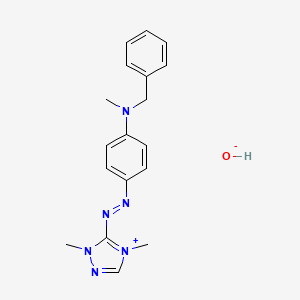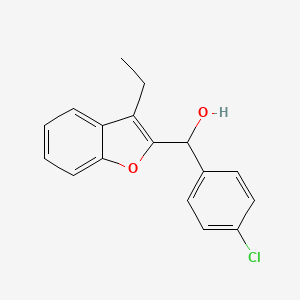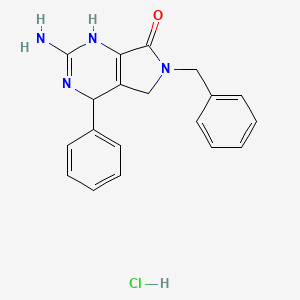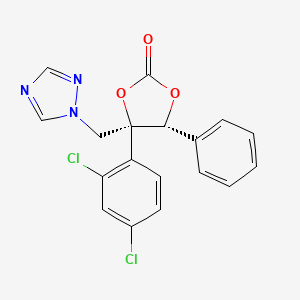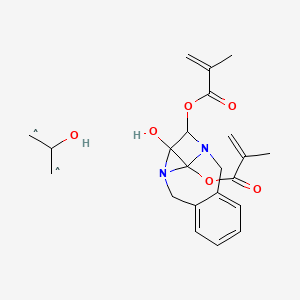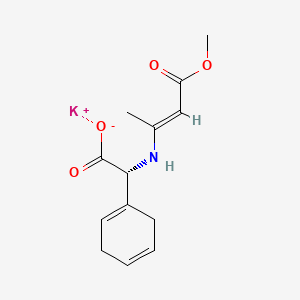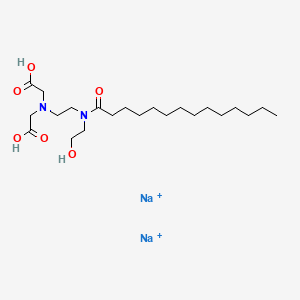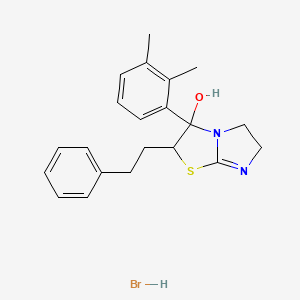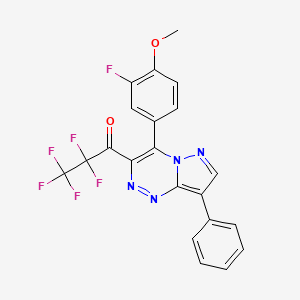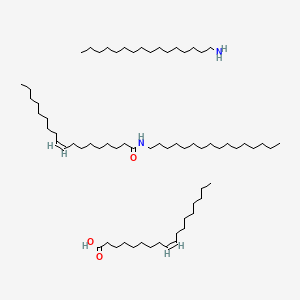
3-Methyl-2-butenyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-butenyl disulfide is an organic compound with the molecular formula C10H18S2 It is known for its distinctive odor and is found in various natural sources, including certain plants and animal secretions
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-butenyl disulfide can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-ol with sulfur or sulfur-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available starting materials. The process may include steps such as distillation and purification to achieve high purity levels of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-butenyl disulfide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the disulfide into sulfoxides or sulfones.
Reduction: The compound can be reduced to thiols or other sulfur-containing derivatives.
Substitution: It can participate in substitution reactions where one of the sulfur atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: A variety of substituted disulfides, depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-butenyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor profile.
Mechanism of Action
The mechanism by which 3-Methyl-2-butenyl disulfide exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenyl methyl disulfide
- 2-Butenyl propyl sulfide
- 3-Methyl-1-butanethiol
Comparison
3-Methyl-2-butenyl disulfide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
24963-39-1 |
|---|---|
Molecular Formula |
C10H18S2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbut-2-enyldisulfanyl)but-2-ene |
InChI |
InChI=1S/C10H18S2/c1-9(2)5-7-11-12-8-6-10(3)4/h5-6H,7-8H2,1-4H3 |
InChI Key |
GJSZWEINRPTYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCSSCC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


